molecular formula C8H6FNO2 B1292900 2-Fluoro-4-isocyanato-1-methoxybenzene CAS No. 221218-33-3

2-Fluoro-4-isocyanato-1-methoxybenzene

Cat. No. B1292900
M. Wt: 167.14 g/mol
InChI Key: FSSWSWKARIEXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-isocyanato-1-methoxybenzene, also known as 2-F-4-IMB, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 100°C. 2-F-4-IMB is used in a variety of laboratory experiments, including synthesis, spectroscopy, chromatography, and biological assays. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Fluorinated Compounds in Drug Synthesis

Fluorinated compounds, including 2-Fluoro-4-isocyanato-1-methoxybenzene, are integral in the synthesis of various pharmaceuticals due to their unique reactivity and the ability to improve the metabolic stability of drugs. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, showcasing the role of fluorinated intermediates in developing anti-inflammatory and analgesic materials (Qiu et al., 2009).

Enhancing Material Properties

Fluorinated compounds are also employed to modify material properties, such as in liquid crystals and battery cathodes, highlighting the versatility of fluorine in materials science. Fluorinated liquid crystals, for example, demonstrate altered physical properties like dielectric anisotropy and visco-elastic properties due to the incorporation of fluorine atoms, indicating the potential of fluorinated intermediates in tailoring material characteristics for specific applications (Hird, 2007).

Fluoroalkylation in Aqueous Media

The development of environment-friendly fluoroalkylation reactions showcases the significance of fluorinated compounds in green chemistry. These reactions are essential for incorporating fluorinated groups into target molecules, underscoring the importance of compounds like 2-Fluoro-4-isocyanato-1-methoxybenzene in developing sustainable chemical processes (Song et al., 2018).

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heteroaromatic compounds, including those containing fluorine atoms, is crucial for synthesizing complex molecules. This process demonstrates the role of fluorinated intermediates in facilitating selective chemical transformations, which are pivotal in organic synthesis and drug development (Marsais & Quéguiner, 1983).

properties

IUPAC Name

2-fluoro-4-isocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSWSWKARIEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649174
Record name 2-Fluoro-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isocyanato-1-methoxybenzene

CAS RN

221218-33-3
Record name 2-Fluoro-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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